Sinapine

Übersicht

Beschreibung

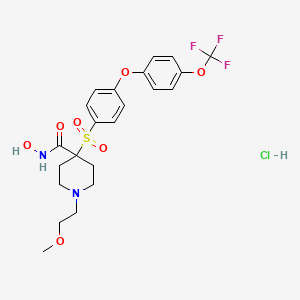

Sinapine is an alkaloidal amine found in some seeds, particularly oil seeds of plants in the family Brassicaceae . It is the choline ester of sinapic acid . Sinapine was discovered by Etienne Ossian Henry in 1825 .

Synthesis Analysis

Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol . This synthetic process involving bio-based syringaldehyde, Meldrum’s acid and choline chloride, offers a sustainable alternative to the existing low yield pathways .

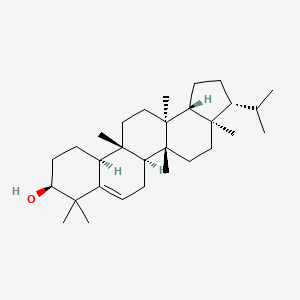

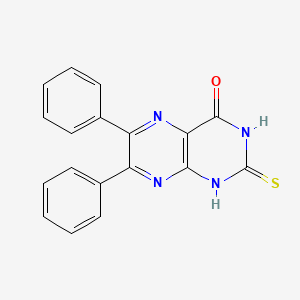

Molecular Structure Analysis

Sinapine has a molecular formula of C16H24NO5 . Its average mass is 310.365 Da and its monoisotopic mass is 310.164886 Da .

Chemical Reactions Analysis

Sinapine can undergo various chemical reactions. For instance, it can be transformed by 3-dehydroquinate synthase into 3-dehydroquinate (DHQ) that is subsequently dehydrogenated and reduced by the shikimate:nicotinamide adenine dinucleotide phosphate (NADP) oxidoreductase, respectively, to afford shikimate .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Sinapine, a main rapeseed polyphenol, has been found to have cardiovascular protective effects . It possesses antioxidative, anti-inflammatory, and antitumor properties .

Alleviation of Macrophage Foaming

Research has shown that sinapine can alleviate macrophage foaming . This study aimed to reveal the macrophage foaming alleviation mechanism of sinapine by applying quantitative proteomics and bioinformatics analyses . Sinapine can inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from pro-inflammatory M1 to anti-inflammatory M2 .

Antioxidant Properties

Sinapine has been found to have antioxidant properties . It can scavenge native ONOO−, as well as ONOO− derived from the peroxy nitrite donor 3-morpholinosydnonimine hydrochloride (SIN-1) .

Antitumor Effects

Sinapine has been found to have antitumor effects . The exact mechanisms of these effects are still being researched.

Neuroprotective Effects

Sinapine has been found to have neuroprotective effects . These effects could potentially be used in the treatment of neurodegenerative diseases, although more research is needed in this area.

Hepatoprotective Effects

Sinapine has been found to have hepatoprotective effects . This means it could potentially be used in the treatment of liver diseases.

Wirkmechanismus

Target of Action

Sinapine, a main rapeseed polyphenol, has been found to interact with several targets. It suppresses the expression of CD36, a protein involved in lipid metabolism and foam cell formation . Sinapine also enhances the expression of CDC42, a cell signaling protein . Additionally, it activates the JAK2 and STAT3 proteins, which are key players in various cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

Sinapine interacts with its targets to bring about changes at the molecular level. It suppresses the expression of CD36, thereby inhibiting cholesterol uptake . By enhancing the expression of CDC42, it activates cholesterol efflux . Furthermore, by activating JAK2 and STAT3, it influences the conversion of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2) .

Biochemical Pathways

Sinapine affects several biochemical pathways. It inhibits the uptake of cholesterol and activates its efflux, impacting lipid metabolism . By suppressing CD36 and enhancing CDC42, it influences the formation of foam cells, which are a key factor in the development of atherosclerosis . The activation of JAK2 and STAT3 suggests that sinapine may also impact the JAK-STAT signaling pathway .

Result of Action

At the molecular and cellular level, sinapine has been shown to alleviate foam cell formation, a key factor in the development of atherosclerosis . It achieves this by suppressing CD36 expression, enhancing CDC42 expression, and activating JAK2 and STAT3 in foam cells . These actions inhibit cholesterol uptake, activate cholesterol efflux, and convert macrophages from a pro-inflammatory state to an anti-inflammatory state .

Action Environment

Environmental factors can influence the action of sinapine. For instance, during the solid-state fermentation process, the production of enzymes, especially laccase, may affect the concentration of sinapine in rapeseed meal . Additionally, drying processes can significantly reduce the concentration of sinapine in high moisture rapeseed meal .

Safety and Hazards

Sinapine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Zukünftige Richtungen

Sinapine has numerous beneficial properties such as antitumor, neuroprotective, antioxidant, and hepatoprotective effects, making its extraction relevant . A new approach was developed to retrieve sinapine from rapeseed meals by using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . The sinapine yield of the new approach was significantly higher than in traditional methods . This may provide new perspectives for reprocessing rapeseed oil by-products .

Eigenschaften

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171957 | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sinapine | |

CAS RN |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

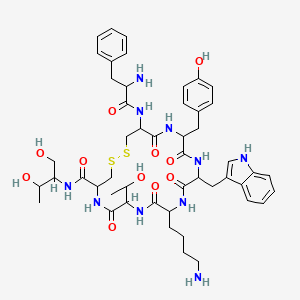

![2-[(4R,7S,13S,16R)-16-acetamido-4-carbamoyl-13-[3-(diaminomethylideneamino)propyl]-3,3,14-trimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadec-7-yl]acetic acid](/img/structure/B1681685.png)

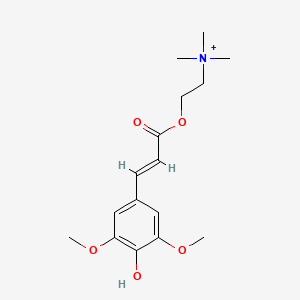

![[2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B1681687.png)

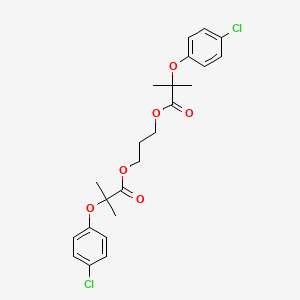

![2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol](/img/structure/B1681693.png)